molecular formula C18H17N3O4 B5646898 N-(2,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-(2,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5646898
M. Wt: 339.3 g/mol
InChI Key: RMHVLEMVWWCTCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds involves specific processes like reduction, acetylation, ethylation, and condensation. These methods yield high purity compounds and are suitable for scale-up production (Fenga, 2007).

Molecular Structure Analysis

  • The molecular structure of similar compounds is often confirmed using techniques such as NMR, HRMS, FT-IR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) is also used to calculate molecular structures and compare them with experimental values (Geng et al., 2023).

Chemical Reactions and Properties

  • Related compounds exhibit specific chemical reactions and properties. For instance, N-(2,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide might undergo reactions characteristic of its functional groups, similar to the properties observed in compounds like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (Fujimaki et al., 1988).

Physical Properties Analysis

  • The physical properties of such compounds are often analyzed using spectroscopic techniques and X-ray crystallography. These methods reveal details like crystal structure, which is vital for understanding the compound’s physical behavior (Sharma et al., 2018).

Chemical Properties Analysis

  • The chemical properties can be inferred from studies on similar compounds. Techniques like molecular docking analysis can offer insights into the compound's potential interactions and chemical behavior (Mehta et al., 2019).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-13-7-8-15(16(9-13)25-2)20-17(22)11-21-18(23)14-6-4-3-5-12(14)10-19-21/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHVLEMVWWCTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

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